molecular formula C16H18N2O B10996608 2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B10996608
M. Wt: 254.33 g/mol
InChI Key: HQYPWJAXZMJYOV-UHFFFAOYSA-N
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Description

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic compound that contains a pyridazinone ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted cycloheptanone with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block for more complex molecules.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-benzyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C16H18N2O/c19-16-11-14-9-5-2-6-10-15(14)17-18(16)12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2

InChI Key

HQYPWJAXZMJYOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=CC=C3

Origin of Product

United States

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